Vandetanib trifluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD6474 trifluoroacetate involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through the reaction of 4-bromo-2-fluoroaniline with 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine.
Introduction of the trifluoroacetate group: This step involves the reaction of the quinazoline intermediate with trifluoroacetic anhydride under controlled conditions to yield ZD6474 trifluoroacetate.
Industrial Production Methods
Industrial production of ZD6474 trifluoroacetate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ZD6474 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly on the quinazoline ring, can lead to the formation of various analogs with different pharmacological properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
Scientific Research Applications
ZD6474 trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of tyrosine kinases and the development of new kinase inhibitors.
Biology: The compound is employed in research on cell signaling pathways, particularly those involving VEGFR and EGFR.
Medicine: ZD6474 trifluoroacetate is investigated for its therapeutic potential in treating various cancers, including non-small cell lung cancer and medullary thyroid cancer.
Industry: The compound is used in the development of targeted therapies and as a reference standard in pharmaceutical research .
Mechanism of Action
ZD6474 trifluoroacetate exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor cell proliferation. The compound also targets the RET kinase, which is implicated in the development of certain cancers. By blocking these pathways, ZD6474 trifluoroacetate effectively reduces tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An EGFR inhibitor with similar applications in cancer therapy.
Sorafenib: A multi-kinase inhibitor targeting VEGFR and other kinases involved in tumor growth.
Uniqueness of ZD6474 Trifluoroacetate
ZD6474 trifluoroacetate is unique due to its dual inhibition of VEGFR and EGFR, as well as its activity against RET kinase. This broad spectrum of activity makes it a versatile and potent anti-cancer agent, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H25BrF4N4O4 |
---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H24BrFN4O2.C2HF3O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;3-2(4,5)1(6)7/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);(H,6,7) |
InChI Key |
FZMIEQCEGTVFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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